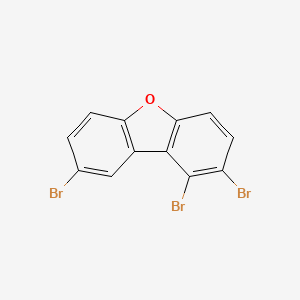

1,2,8-Tribromodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,8-tribromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKAHTKRUKHSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005058 | |

| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-81-9 | |

| Record name | Dibenzofuran, 1,2,8-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of 1,2,8 Tribromodibenzofuran and Pbdf Congeners

Spatial and Temporal Distribution Patterns

The spatial and temporal distribution of PBDFs, including congeners like 1,2,8-Tribromodibenzofuran, is influenced by their sources, transport pathways, and persistence in the environment.

PBDFs are found in various atmospheric compartments, reflecting a range of emission sources.

Ambient Air: PBDFs have been detected in the ambient air of both urban and remote areas. For instance, in a study conducted in Sweden, the sum of PBDF concentrations in urban air was measured at 2.1–510 fg/m³, while at a background monitoring station, concentrations ranged from 34–1200 fg/m³. pops.int In a remote station in northern Finland, ∑PBDF concentrations of 39–91 fg/m³ were detected, suggesting the potential for long-range atmospheric transport. pops.int Research over the ocean near Taiwan measured PBDD/F concentrations at 0.0013 pg WHO-TEQ/m³, with highly brominated PBDF congeners like 1,2,3,4,7,8-HxBDF, 1,2,3,4,6,7,8-HpBDF, and OBDF being detectable. pops.int

Indoor Air and Dust: Indoor environments can have higher concentrations of PBDFs compared to outdoor environments, largely due to the presence of consumer products containing BFRs. nih.gov PBDFs emitted indoors can be transported to outdoor air through ventilation. pops.intdiva-portal.org Studies have shown that PBDEs, precursors to PBDFs, are found in higher concentrations in indoor air and dust. nih.gov For example, PBDD/F concentrations in indoor dust from gyms in Taiwan were measured at 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹. aaqr.org In comparison, significantly higher levels have been found in dust from e-waste recycling plants in China (89.3–143 ng g⁻¹) and house dust in e-waste sites in Vietnam (7.70–63.0 ng g⁻¹). aaqr.org

Flue Gas: Industrial thermal processes are a major source of PBDFs. Stack flue gases from municipal solid waste incinerators (MSWIs) and industrial waste incinerators (IWIs) have been shown to contain PBDFs. nih.govacs.org In one study, the PBDD/F concentrations in the stack flue gases of IWIs were found to be eight times higher than those of MSWIs (18.2 pg/Nm³ vs. 2.28 pg/Nm³). nih.govacs.org The mean total PBDD/F mass concentrations in the stack flue gases of two MSWIs and a thermal power plant were 26.6 ± 2.60, 168 ± 202, and 21.3 ± 15.5 pg/Nm³, respectively. aaqr.org The presence of both bromine and chlorine in combustion processes can lead to the formation of mixed polybrominated/chlorinated dibenzofurans (PBCDFs). nih.gov

Automotive Exhaust: Vehicle exhaust has been identified as a source of PBDFs, linked to the use of additives like dibromoethane in fuel. pops.intpops.int A study of air from vehicle parking areas found 2,3,7,8-substituted PBDD/Fs at concentrations ranging from 0.0734 to 3.35 pg/m³, with major congeners being 1,2,3,7,8-PeBDF, 2,3,4,7,8-PeBDF, and 2,3,7,8-TBDF. pops.int

Table 1: Concentration of PBDFs in Various Atmospheric Matrices

| Matrix | Location/Source | Concentration Range | Dominant Congeners/Homologues | Reference |

|---|---|---|---|---|

| Ambient Air (Urban) | Gothenburg, Sweden | 2.1–510 fg/m³ (∑PBDFs) | Not Specified | pops.int |

| Ambient Air (Background) | Råö, Sweden | 34–1200 fg/m³ (∑PBDFs) | Not Specified | pops.int |

| Indoor Dust (Gyms) | Taiwan | 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹ | Not Specified | aaqr.org |

| Indoor Dust (E-waste plant) | China | 89.3–143 ng g⁻¹ | Not Specified | aaqr.org |

| Flue Gas (IWI) | Not Specified | 18.2 pg/Nm³ | Not Specified | nih.govacs.org |

| Flue Gas (MSWI) | Not Specified | 2.28 pg/Nm³ | Not Specified | nih.govacs.org |

| Automotive Exhaust (Parking Area Air) | Not Specified | 0.0734–3.35 pg/m³ | 1,2,3,7,8-PeBDF, 2,3,4,7,8-PeBDF, 2,3,7,8-TBDF | pops.int |

PBDFs are transported to aquatic environments through various pathways, including atmospheric deposition and wastewater effluents.

Water: The presence of PBDFs in wastewater treatment plant (WWTP) influents and effluents indicates that they are emitted from household products and can be released into aquatic environments. pops.intdiva-portal.org A mixed halogenated dibenzofuran (B1670420), 2-chloro-3,7,8-tribromodibenzofuran, has been detected in industrial water. nih.govehime-u.ac.jp

Sediments: Due to their hydrophobic nature, PBDFs tend to accumulate in sediments. Sediment can act as a sink for these contaminants. researchgate.net Studies have shown significant correlations between PBDFs and PBDEs in sediment samples, suggesting that technical PBDE formulations are a major source. pops.int

Sewage Sludge: Sewage sludge often contains elevated levels of PBDFs. In a U.S. national survey of biosolids from 2001, the total mean concentration of PBDD/Fs was 10,000 ng/kg dry weight, with a range of 630 to 42,800 ng/kg. nih.govacs.orgnih.gov The application of sewage sludge to agricultural land can introduce these contaminants into terrestrial environments. oup.com

Table 2: Concentration of PBDFs in Aquatic Matrices

| Matrix | Location/Source | Concentration Range | Dominant Congeners/Homologues | Reference |

|---|---|---|---|---|

| Industrial Water | Not Specified | Detected | 2-chloro-3,7,8-tribromodibenzofuran | nih.govehime-u.ac.jp |

| Sewage Sludge (Biosolids) | USA (National Survey) | 630–42,800 ng/kg dw | 1,2,3,4,6,7,8-HpBDF (95% of total) | nih.govacs.orgnih.gov |

Soil contamination with PBDFs is a significant concern, especially in areas with high industrial activity or informal e-waste recycling.

Soil: PBDFs can enter the soil through atmospheric deposition and the application of contaminated sewage sludge. oup.com

E-waste Sites: Informal e-waste recycling activities, which often involve open burning and crude dismantling processes, are major sources of PBDFs in soil. researchgate.net A study at an e-waste recycling facility in China found PBDD/F concentrations in soil ranging from 716 to 800,000 pg/g dry weight. pops.int In the same study, workshop-floor dust contained even higher levels, from 89,600 to 143,000 pg/g dry weight. pops.int A monochloro-tribromo dibenzofuran has been detected in soil at an e-waste dumping site. researchgate.net

Table 3: Concentration of PBDFs in Terrestrial Matrices from an E-waste Site

| Matrix | Location/Source | Concentration Range (pg/g dw) | Reference |

|---|---|---|---|

| Soil | E-waste recycling facility, China | 716 - 800,000 | pops.int |

| Workshop-floor dust | E-waste recycling facility, China | 89,600 - 143,000 | pops.int |

| Electronic shredder residue | E-waste recycling facility, China | 392 - 18,500 | pops.int |

| Leaves | Near e-waste recycling facility, China | 113 - 818 | pops.int |

Congener Profiles and Homologue Distributions in Environmental Matrices

The congener and homologue profiles of PBDFs in environmental samples can provide clues about their sources and transformation pathways. The distribution of different PBDF congeners often varies depending on the environmental matrix and the original source.

In U.S. biosolids, the PBDF profile was overwhelmingly dominated by a single congener, 1,2,3,4,6,7,8-HpBDF, which constituted about 95% of the total PBDD/F concentration. nih.govacs.orgnih.gov In contrast, air samples from vehicle parking areas showed a profile with 1,2,3,7,8-PeBDF, 2,3,4,7,8-PeBDF, and 2,3,7,8-TBDF as major congeners. pops.int The congener profiles of PBDD/Fs from the same emission source, such as incinerators, have been found to be similar to those of PCDD/Fs, suggesting analogous formation mechanisms. nih.gov

The PBDF congener profile in commercial PBDE mixtures is often related to the degree of bromination of the mixture. nih.gov However, the ratio of PBDD/Fs to PBDEs in environmental samples like biosolids can be significantly higher than in the original commercial products, indicating that transformation of PBDEs into PBDFs may occur in the environment or during wastewater treatment processes. nih.govnih.gov

Source Apportionment Studies Using Congener Fingerprints

The distinct congener profiles of PBDFs from different sources can be used as "fingerprints" to identify and apportion their contributions to environmental contamination. pops.int Techniques such as Principal Component Analysis (PCA) are employed to compare the congener patterns in environmental samples to those from known sources. nih.govmarine.ie

For instance, by comparing the congener profiles in various environmental matrices, researchers can distinguish between sources like commercial PBDE mixtures, combustion byproducts, and photolytic degradation products of BFRs. pops.int The similarity between PBDD/F and PCDD/F congener profiles from the same emission sources also aids in source identification. nih.gov The analysis of congener patterns in sewage sludge has pointed to the use of Deca-BDE commercial mixtures as a major source of PBDEs, while the sources of PCDD/Fs in the same sludge were attributed to atmospheric deposition and precursors like pentachlorophenol. researchgate.net Such source apportionment studies are crucial for developing effective strategies to manage and mitigate the environmental impact of these persistent organic pollutants.

Environmental Fate and Transport Dynamics

Atmospheric Transport and Deposition

Polybrominated dibenzofurans, including congeners like 1,2,8-tribromodibenzofuran, are semi-volatile compounds that are primarily released into the atmosphere from thermal processes such as waste incineration and the combustion of products containing brominated flame retardants (BFRs). diva-portal.orguea.ac.uk Once in the atmosphere, their transport and eventual deposition are critical pathways for their distribution into terrestrial and aquatic environments. diva-portal.org

Due to their properties, PBDD/Fs have the potential for long-range environmental transport, predominantly bound to atmospheric particles. env-health.orgservice.gov.uk This particle-bound transport allows them to travel vast distances from their emission sources. diva-portal.org The detection of PBDD/Fs in remote locations, such as in pilot whales from the Faroe Islands, underscores their capacity for atmospheric transport far from industrial or populated areas. env-health.orgdiva-portal.org

The removal of these compounds from the atmosphere occurs through wet and dry deposition. pops.intsemanticscholar.org

Wet Deposition: This process involves the scavenging of PBDD/F-laden particles by precipitation, such as rain and snow. semanticscholar.orgaaqr.org Studies on PBDD/Fs in Guangzhou, China, found that deposition fluxes were 2 to 4 times higher during the wet season (April to September) compared to the dry season. rsc.orgrsc.org This suggests that rainfall is a significant factor in washing these pollutants out of the atmosphere. rsc.org A positive correlation between PBDD/F deposition fluxes and the amount of rainfall has been observed. rsc.orgrsc.org

Dry Deposition: This involves the gravitational settling of particles and the diffusion of gaseous forms onto surfaces. semanticscholar.org For PBDD/Fs, which are mostly associated with particles, dry deposition is a continuous process that contributes significantly to their total flux to the earth's surface. In some regions, dry deposition has been found to be a more dominant removal mechanism than wet deposition for related dioxin-like compounds. aaqr.org

The deposition rates of PBDD/Fs are influenced by meteorological conditions, including temperature and rainfall. rsc.orgrsc.org For instance, higher temperatures can affect the partitioning between gas and particle phases, which in turn influences deposition dynamics. pops.intrsc.org

Table 1: Factors Influencing Atmospheric Deposition of PBDD/Fs

| Factor | Influence on Deposition | Reference |

|---|---|---|

| Precipitation | Increases wet deposition; fluxes are higher in wet seasons. | rsc.orgrsc.org |

| Temperature | Affects gas/particle partitioning, which influences deposition rates. Positively correlated with deposition fluxes. | rsc.orgrsc.org |

| Particle Association | High association with particles facilitates long-range transport and both wet and dry deposition. | env-health.orgpops.int |

Gas/Particle Partitioning in the Atmosphere

The distribution of this compound between the gaseous and particulate phases in the atmosphere is a crucial process that dictates its transport, deposition, and degradation. copernicus.org This partitioning is influenced by the compound's subcooled liquid vapor pressure (P°L), the octanol-air partition coefficient (KOA), ambient temperature, and the concentration and composition of atmospheric particulate matter. ciemat.escore.ac.uk

PBDD/Fs are semi-volatile organic compounds (SVOCs), and their partitioning behavior is often described by theoretical models. copernicus.org

The absorption model suggests that compounds partition into the organic matter fraction of aerosol particles. aaqr.org

The adsorption model describes partitioning onto the surface of particles. aaqr.org

Studies have shown that for PBDD/Fs, absorption into aerosol organic matter is often the dominant mechanism. aaqr.orgbohrium.com The fraction of the compound in the particulate phase generally increases for congeners with lower vapor pressure (i.e., higher bromination). bioline.org.br In ambient air studies in Beijing, a large fraction of PBDD/F congeners were found in the particulate phase, with PBDD/Fs being mainly absorbed by the particles. aaqr.org Similarly, research in Florence, Italy, found that the KOA-based absorption model fit the data for related brominated compounds well. aaqr.org

The partitioning coefficient, Kp, quantifies this distribution:

Kp = (Cp / TSP) / Cg

Where:

Cp is the concentration in the particulate phase (e.g., pg/m³)

TSP is the total suspended particle concentration (e.g., µg/m³)

Cg is the concentration in the gas phase (e.g., pg/m³)

Temperature plays a significant role; lower temperatures tend to shift the equilibrium towards the particle phase. rsc.org In a study in Guiyu, China, it was observed that during the winter, almost all (90%) PBDD/Fs were found in the particulate phase, whereas in the summer, this proportion was around 70%. rsc.org This indicates that in colder conditions, compounds like this compound are more likely to be particle-bound, affecting their atmospheric lifetime and deposition. bioline.org.br While specific Kp values for this compound are not available in the reviewed literature, the general trend for tribrominated congeners suggests a significant association with the particulate phase, especially in cooler climates or areas with high aerosol loads. aaqr.orgbioline.org.br

Biotic and Abiotic Transformation

Once in the environment, this compound can be transformed by both non-living (abiotic) and living (biotic) processes. The primary degradation pathways are driven by sunlight and microbial activity.

Photochemical degradation, or photolysis, is considered a major transformation pathway for PBDD/Fs in the environment, particularly in the atmosphere and surface waters. uea.ac.ukeuropa.eu This process involves the breakdown of the molecule by energy from ultraviolet (UV) radiation, such as that present in sunlight. diva-portal.org

The primary mechanism of photochemical degradation for halogenated dibenzofurans is reductive debromination, where bromine atoms are sequentially removed from the molecule. europa.eu This process is often facilitated by the presence of a hydrogen-donating solvent or medium. europa.eunih.gov The dissociation of the carbon-bromine (C-Br) bond is a key step. nih.gov

Studies on polybrominated diphenyl ethers (PBDEs), which are precursors to PBDD/Fs, show that their photolysis can lead to the formation of PBDD/Fs through intramolecular cyclization of radical intermediates. mdpi.comresearchgate.netacs.org For example, the photolysis of 2,4,4′-tribromodiphenyl ether has been shown to produce 2,8-dibromodibenzofuran. mdpi.comresearchgate.net This indicates that photochemical processes can both form and degrade PBDD/Fs.

The degradation rate is dependent on the level of bromination. Highly brominated congeners, such as decabromodiphenyl ether, can be rapidly transformed under UV light, while lower brominated congeners may have longer half-lives under the same conditions. diva-portal.org The degradation of PBDD/Fs themselves likely follows a pathway that produces lower-brominated dibenzofurans and eventually other breakdown products. diva-portal.org While specific studies on the photochemical degradation of this compound were not identified, the principles governing the photolysis of other PBDD/Fs suggest it would undergo stepwise debromination.

The microbial degradation of PBDD/Fs is considered a less significant environmental fate pathway compared to photolysis. uea.ac.ukeuropa.eu However, certain microorganisms have demonstrated the ability to transform these persistent compounds. Biodegradation of highly halogenated compounds like PBDD/Fs often occurs under anaerobic conditions through reductive dehalogenation, where bacteria use the halogenated compound as an electron acceptor. mdpi.comfrontiersin.org

While specific data on the microbial degradation of this compound is lacking, studies on related compounds provide insight:

Chlorinated Analogs (PCDD/Fs): Aerobic bacteria can degrade less chlorinated dioxins, often through an initial attack by dioxygenase enzymes on one of the aromatic rings. mdpi.com Several bacterial strains, including those from the genera Pseudomonas, Stenotrophomonas, and Microbacterium, have been identified as capable of degrading related compounds like PBDEs. nih.gov

Anaerobic Dechlorination: For highly chlorinated dioxins, reductive dechlorination by anaerobic bacteria is a more promising biodegradation route. mdpi.com This process involves the stepwise removal of halogen atoms.

Cometabolism: In many cases, degradation occurs via cometabolism, where the breakdown of the pollutant is facilitated by enzymes produced for other metabolic purposes, and the pollutant itself does not serve as a primary energy source for the microbe. mdpi.com

Some bacterial strains isolated from contaminated sites have been shown to utilize PBDEs as a sole carbon source, and these strains encode for functional genes like dioxygenases and reductive dehalogenases, which are crucial for breaking down these complex molecules. nih.gov It is plausible that similar microbial processes could act on this compound, though likely at slow rates. frontiersin.org

Toxicokinetic and Metabolic Research in Biological Systems Non Human

Absorption, Distribution, and Elimination Kinetics in Animal Models (e.g., Rodents)

Research in rodent models, particularly mice, has shed light on the kinetic properties of tribromodibenzofurans. A study on C57BL/6J mice provides key insights into the behavior of a non-2,3,7,8-substituted tribromodibenzofuran (2,3,8-TrBDF), which offers a valuable proxy for understanding the likely kinetics of 1,2,8-Tribromodibenzofuran. nih.gov

Following oral exposure in mice, the congener 2,3,8-TrBDF was found to be poorly retained in the liver, with less than 0.01% of the administered dose detected in this organ after one day. nih.govresearchgate.net This is in stark contrast to its 2,3,7,8-substituted counterparts, which accumulate substantially in the liver. nih.govservice.gov.uk The distribution to the brain was also minimal, with uptake ratios of less than 0.05% for all tested PBDFs, including 2,3,8-TrBDF. nih.govresearchgate.net The partitioning into plasma was also very low. researchgate.net The liver is a primary storage site for many persistent organic pollutants, and the low hepatic retention of 2,3,8-TrBDF suggests a different kinetic profile compared to more toxic congeners. nih.gov

Table 1: Tissue Distribution of 2,3,8-Tribromodibenzofuran (B1345176) in C57BL/6J Mice (as a proxy for this compound)

| Tissue | Percentage of Administered Dose |

| Liver | < 0.01% (at 1 day post-exposure) |

| Brain | < 0.05% |

| Plasma | < 0.5% |

Data sourced from a study on 2,3,8-tribromodibenzofuran. nih.govresearchgate.net

The elimination of 2,3,8-TrBDF from the liver of mice was observed to be rapid and followed two-phase kinetics. nih.govresearchgate.net This rapid elimination is a key characteristic that distinguishes it from the highly persistent 2,3,7,8-substituted PBDFs. For instance, the elimination half-time of 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) from the liver was 8.8 days, while that of 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF) was 13 days. nih.govservice.gov.uk The rapid clearance of the non-2,3,7,8-substituted TrBDF indicates a lower potential for bioaccumulation and persistence in the body. nih.gov This is a critical factor, as the toxic effects of such compounds are often linked to their biological persistence. researchgate.netmdpi.com

Table 2: Hepatic Elimination Half-Lives of Selected PBDFs and a Chlorinated Analogue in Mice

| Compound | Elimination Half-Life (days) |

| 2,3,8-Tribromodibenzofuran (TrBDF) | Rapid (two-phase kinetics) |

| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 8.8 |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 13 |

| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 5.6 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 8.7 |

Data sourced from a study on various brominated and chlorinated dibenzofurans. nih.govresearchgate.netservice.gov.uk

Metabolic Pathways of PBDFs

Metabolism plays a crucial role in the detoxification and elimination of foreign compounds. For PBDFs, the metabolic pathways can significantly influence their persistence and toxicity.

Studies have shown that PBDFs can be metabolized into monohydroxylated products in the liver. nih.govresearchgate.net For 2,3,8-TrBDF, three monohydroxylated metabolites were detected in the liver of exposed mice. researchgate.net The formation of these hydroxylated metabolites is a common metabolic pathway for aromatic compounds, often mediated by cytochrome P450 enzymes. nih.gov The positions of hydroxylation are thought to occur at the unsubstituted carbon atoms adjacent to the ether linkage. nih.gov For 2,3,8-TrBDF, the plausible hydroxylated metabolites are 4-/6-/7-OH-TrBDFs. nih.gov

The extent to which metabolism contributes to the elimination of PBDFs varies significantly among different congeners. For 2,3,8-TrBDF, metabolism is a significant route of elimination. nih.govresearchgate.net This is evidenced by the substantial molar ratio of metabolites to the parent compound in the liver. researchgate.net In contrast, for the 2,3,7,8-substituted PBDFs, the formation of hydroxylated metabolites is much less extensive, and metabolism is not considered a major pathway for their elimination from the liver. nih.govresearchgate.net The primary elimination route for these more persistent congeners is believed to be passive partitioning rather than metabolic transformation. nih.gov The extensive metabolism of 2,3,8-TrBDF is a key reason for its rapid elimination and low persistence. nih.gov

Comparative Toxicokinetics of this compound Congeners and Chlorinated Analogues

The toxicokinetics of halogenated dibenzofurans are heavily influenced by the number and position of the halogen atoms (bromine or chlorine). The presence of halogens at the 2, 3, 7, and 8 positions is a major determinant of their biological persistence. nih.govnih.gov

Congeners lacking this specific substitution pattern, such as 2,3,8-TrBDF (and likely 1,2,8-TrBDF), are generally less persistent and more readily metabolized and eliminated. nih.gov In contrast, 2,3,7,8-substituted PBDFs and their chlorinated analogues, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), are retained in tissues, particularly the liver and adipose tissue, for much longer periods. nih.gov

Studies comparing brominated and chlorinated dibenzofurans have found that their toxicokinetics can be similar, with elimination half-lives being comparable for congeners with similar substitution patterns. service.gov.uk For example, the hepatic elimination half-time of 2,3,7,8-TeBDF in mice (8.8 days) is very close to that of 2,3,7,8-TCDD (8.7 days), a well-studied chlorinated dioxin. nih.govservice.gov.uk However, the hepatic uptake of 2,3,7,8-substituted PBDFs has been observed to be lower than that of TCDD. nih.govresearchgate.net The slow elimination of 2,3,7,8-substituted PBDFs suggests that their risk may be underestimated when using the toxic equivalency factors of their less persistent chlorinated counterparts. researchgate.netmdpi.com

Mechanistic Toxicological Investigations in Vitro and in Vivo Non Human

Aryl Hydrocarbon Receptor (AhR) Activation and Binding Affinity

The toxic effects of many halogenated aromatic hydrocarbons, including 1,2,8-Tribromodibenzofuran, are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a wide array of genes, including those involved in xenobiotic metabolism.

A hallmark of AhR activation is the induction of cytochrome P4501A (CYP1A) family enzymes, such as aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD). The induction of EROD activity in cell cultures, such as the fish hepatoma cell line PLHC-1 or mammalian hepatoma lines, is a widely used and sensitive biomarker for exposure to AhR agonists whoi.edu. The potency of a compound to induce EROD is often expressed as an EC50 value (the concentration that causes 50% of the maximal response), which can be compared to that of TCDD to determine a relative potency (REP). Although direct EROD induction data for this compound is sparse, it is expected that as an AhR agonist, it would induce EROD activity in a dose-dependent manner. It is important to note that at high concentrations, some inducers can act as competitive inhibitors of the EROD enzyme, leading to a biphasic dose-response curve whoi.edunih.gov.

Reporter gene assays provide a high-throughput method for quantifying the activation of the AhR signaling pathway. The Chemically Activated Luciferase Expression (CALUX) bioassay is a well-established example that utilizes a cell line stably transfected with a luciferase reporter gene under the control of DREs. When an AhR agonist like a PBDF is introduced, it activates the AhR, leading to the expression of the luciferase enzyme. The resulting light production is proportional to the extent of AhR activation. This assay is frequently used to determine the total dioxin-like activity in a sample, expressed as bioanalytical equivalents (BEQs) relative to TCDD. While specific CALUX data for this compound is not available, this assay is a key tool for assessing the dioxin-like potential of such compounds.

Structure-Activity Relationships (SAR) for PBDFs

The structure-activity relationships (SAR) for polybrominated dibenzofurans (PBDFs) are analogous to those for their chlorinated counterparts. The potency of a PBDF congener as an AhR agonist is largely determined by the number and position of the bromine atoms on the dibenzofuran (B1670420) backbone. The highest affinity and toxic potency are associated with congeners that have bromine atoms in the lateral positions (i.e., 2, 3, 7, and 8), as this substitution pattern confers a planar structure that is optimal for binding to the AhR ligand-binding pocket.

This compound has bromine atoms at two lateral positions (2 and 8) and one non-lateral position (1). Based on established SAR principles, it is expected to be an AhR agonist, but likely with a lower potency compared to the fully laterally substituted 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF). The presence of a bromine atom at the non-lateral position 1 may slightly reduce the planarity and, consequently, the binding affinity for the AhR.

Table 1: Structure-Activity Relationship Principles for PBDFs

| Structural Feature | Effect on AhR Agonist Potency | Rationale |

|---|---|---|

| Lateral Substitution (Positions 2, 3, 7, 8) | Increases potency | Promotes a planar molecular conformation, which is critical for high-affinity binding to the AhR. |

| Non-Lateral Substitution (Positions 1, 4, 6, 9) | Generally decreases potency | Can hinder planarity and sterically interfere with receptor binding. |

| Degree of Bromination | Potency generally increases up to tetra-bromination at lateral sites. | Higher bromination at non-lateral positions can decrease potency. |

Developmental Neurotoxicity Studies in Animal Models (e.g., Mouse Pups)

Emerging evidence suggests that exposure to certain environmental pollutants during critical windows of development can lead to adverse effects on the nervous system. Infant ultrasonic vocalizations (USVs) in rodents are a sensitive early-life behavior that can be indicative of neurodevelopmental disruption. These vocalizations are a crucial form of communication between pups and their mothers, often elicited by separation or stress.

While no studies have directly examined the effects of this compound on ultrasonic vocalizations, research on the structurally similar compound 2-chloro-3,7,8-tribromodibenzofuran (TeXDF) provides valuable insights nih.govnih.gov. In a study investigating the developmental neurotoxicity of TeXDF, mouse pups born to dams exposed to this compound showed significant reductions in both the duration and number of ultrasonic vocalizations during postnatal days 3-9 nih.govnih.gov. This finding suggests that exposure to certain mixed halogenated dibenzofurans during gestation can induce atypical USV emission in infant mice nih.govnih.gov.

Table 2: Effects of a Structurally Similar Compound on Ultrasonic Vocalizations in Mouse Pups

| Compound | Animal Model | Key Findings | Reference |

|---|

These findings with a closely related compound underscore the potential for this compound to exert developmental neurotoxicity, making the study of its effects on early communicative behaviors like USVs an important area for future research.

Aquatic Ecotoxicity Studies (e.g., Medaka Embryos)

There is a lack of available scientific literature detailing the aquatic ecotoxicity of this compound, particularly in studies using medaka (Oryzias latipes) embryos. While studies have been performed on other PBDFs, showing typical dioxin-like effects such as blue-sac disease, specific data for the 1,2,8- congener are not available.

Developmental Abnormalities (e.g., Cardiac Anomalies)

No specific research on the potential of this compound to cause developmental abnormalities, such as cardiac anomalies, in medaka embryos or other aquatic species has been published. Studies on closely related compounds, like 2-chloro-3,7,8-tribromodibenzofuran, have noted developmental toxicities including cardiac abnormalities in Japanese medaka embryos, but these findings cannot be directly extrapolated to the 1,2,8- isomer.

Analytical Methodologies for 1,2,8 Tribromodibenzofuran and Pbdfs

Sample Collection and Preparation Techniques

The initial stages of analysis, including sample collection and preparation, are critical for obtaining reliable and representative results. The specific protocols employed are highly dependent on the nature of the sample matrix.

The collection of samples for PBDF analysis must be conducted with care to avoid contamination and to ensure the sample is representative of the environment or organism being studied. nih.gov Different matrices require distinct sampling approaches.

Environmental Matrices:

Air: Ambient air sampling for PBDFs typically involves the use of a high-volume sampler. epa.gov This apparatus draws a large volume of air (e.g., 325 to 400 m³ over a 24-hour period) through a quartz-fiber filter to capture particle-bound compounds, followed by a polyurethane foam (PUF) adsorbent plug to trap gaseous-phase compounds. epa.gov

Soil and Sediment: Surface soil or sediment samples are often collected using stainless steel scoops or core samplers. The sampling strategy (e.g., simple random, stratified, systematic grid) is chosen based on the study's objectives and the characteristics of the site. researchgate.net Samples are typically stored in glass containers to prevent adsorption of the analytes to plastic surfaces.

Water: Water samples are collected in large-volume amber glass bottles. Due to the low concentrations of PBDFs in water, large volumes are often required for pre-concentration. On-site solid-phase extraction (SPE) may be employed to isolate the compounds immediately after collection.

Biological Matrices:

Tissues: Biological tissues, such as fish, adipose tissue, and liver, are collected and frozen immediately to prevent degradation of the target analytes. publications.gc.ca Samples are typically homogenized before extraction.

Blood/Serum: Blood samples are collected in glass tubes, and serum or plasma is separated by centrifugation. publications.gc.camdpi.com These samples provide information about recent exposure.

Human Milk: Breast milk is a valuable matrix for assessing maternal body burden and infant exposure. nih.gov Samples are collected and frozen until analysis.

Table 1: Overview of Sampling Techniques for PBDFs in Various Matrices

| Matrix Type | Sampling Method | Key Considerations |

| Environmental | ||

| Ambient Air | High-Volume Sampling with Quartz Fiber Filter and PUF Adsorbent | Captures both particulate and gaseous phase PBDFs. epa.gov |

| Soil/Sediment | Stainless Steel Scoops or Core Samplers | Choice of sampling pattern (random, systematic) is crucial. researchgate.net |

| Water | Large-Volume Grab Sampling | Requires pre-concentration due to low analyte levels. |

| Biological | ||

| Tissues (Fish, Adipose) | Dissection and Homogenization | Samples must be frozen immediately to prevent degradation. publications.gc.ca |

| Blood | Venipuncture | Serum or plasma is typically analyzed. mdpi.com |

| Human Milk | Manual or Mechanical Expression | Reflects maternal body burden and potential infant exposure. nih.gov |

Following collection, the target analytes must be isolated from the sample matrix. The choice of extraction technique depends on the matrix type and the physicochemical properties of the PBDFs.

Soxhlet Extraction (SE): A classical and robust technique, Soxhlet extraction is widely used for solid samples like soil, sediment, and tissue. nih.gov The sample is placed in a thimble and continuously extracted with a cycling solvent (e.g., toluene) over several hours. nih.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures (e.g., 100-200°C) and pressures (e.g., 1500 PSI) to extract analytes from solid samples more efficiently than Soxhlet extraction, using less solvent and time. nih.govchromatographyonline.com Common solvents include hexane/dichloromethane mixtures. chromatographyonline.com

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. nih.gov It is a relatively fast technique.

Liquid-Liquid Extraction (LLE): LLE is commonly used for liquid samples like water or blood plasma. The sample is mixed with an immiscible organic solvent, and the target analytes partition into the organic phase. mdpi.com

Table 2: Comparison of Common Extraction Techniques for PBDFs

| Technique | Principle | Typical Matrices | Advantages | Disadvantages |

| Soxhlet Extraction (SE) | Continuous extraction with a cycling hot solvent. | Soil, Sediment, Tissues, Air Filters | Exhaustive extraction, well-established. nih.gov | Time-consuming, large solvent volume. |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Tissues | Fast, automated, reduced solvent use. nih.govchromatographyonline.com | High initial instrument cost. |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic energy to enhance solvent extraction. | Soil, Sediment | Rapid, simple equipment. nih.gov | Potentially incomplete extraction. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Water, Blood Plasma, Human Milk | Simple, effective for liquid samples. mdpi.com | Can form emulsions, large solvent volume. |

Crude extracts from environmental and biological samples contain a multitude of co-extracted substances (e.g., lipids, pigments) that can interfere with instrumental analysis. researchgate.net Therefore, a rigorous clean-up procedure is essential to isolate the PBDFs from these interferences. nih.gov

Multi-step column chromatography is the most common approach. Extracts are passed through a series of columns packed with different adsorbent materials.

Acid/Base Modified Silica (B1680970) Gel: A common first step involves passing the extract through a column containing silica gel impregnated with sulfuric acid to remove oxidizable organic matter. Basic silica can also be used.

Alumina Column Chromatography: Alumina is used to separate PBDFs from other compounds like polychlorinated biphenyls (PCBs). publications.gc.ca

Florisil Column Chromatography: This is used for further fractionation, separating different classes of halogenated compounds. researchgate.net

Carbon Column Chromatography: Activated carbon columns are highly effective for isolating planar compounds like PBDFs from non-planar interferences. publications.gc.ca

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological sample extracts. publications.gc.ca

Table 3: Common Adsorbents Used in Clean-up for PBDF Analysis

| Adsorbent Material | Purpose in Clean-up | Target Interferences Removed |

| Acidic Silica Gel | Removal of oxidizable organic matter | Lipids, pigments, biogenic materials |

| Alumina | Fractionation and removal of interferences | PCBs, other chlorinated compounds publications.gc.ca |

| Florisil | Fractionation of halogenated compounds | Separation of PCBs from PCDD/Fs and PBDFs. researchgate.net |

| Activated Carbon | Isolation of planar aromatic compounds | Non-planar PCBs, other non-planar compounds |

| Bio-Beads (GPC) | Size-exclusion separation | Lipids, proteins, other macromolecules publications.gc.ca |

Chromatographic Separation Techniques

After extraction and clean-up, the purified sample extract is analyzed using high-resolution chromatographic techniques coupled with sensitive detectors to separate, identify, and quantify individual PBDF congeners like 1,2,8-Tribromodibenzofuran.

High-Resolution Gas Chromatography (HRGC) is the gold standard for the analysis of PBDFs. epa.gov It offers the high resolving power necessary to separate the numerous PBDF congeners from each other and from other halogenated compounds.

The separation is typically performed on a long (e.g., 60-meter) fused silica capillary column with a non-polar stationary phase, such as a DB-5 phase. epa.govresearchgate.net The sample is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized analytes through the column. Separation occurs based on the differential partitioning of the congeners between the stationary phase and the mobile gas phase, which is influenced by their volatility and polarity.

For detection, HRGC is most often coupled with High-Resolution Mass Spectrometry (HRMS). epa.govalsglobal.eu This combination (HRGC-HRMS) provides extremely high selectivity and sensitivity, allowing for the detection of PBDFs at parts-per-quadrillion (ppq) levels. publications.gc.ca The mass spectrometer is operated in the selected ion monitoring (SIM) mode to monitor for the specific isotopic masses characteristic of brominated compounds, ensuring confident identification and quantification. epa.gov

Table 4: Typical HRGC-HRMS Parameters for PBDF Analysis

| Parameter | Typical Setting/Condition | Purpose |

| GC Column | DB-5 or similar (60 m x 0.25 mm ID, 0.25 µm film) | Provides high-resolution separation of congeners. epa.govresearchgate.net |

| Carrier Gas | Helium | Mobile phase to carry analytes through the column. |

| Injection Mode | Splitless | Ensures maximum transfer of trace analytes to the column. |

| Oven Program | Temperature gradient (e.g., 150°C to 310°C) | Optimizes separation of congeners with different volatilities. mdpi.com |

| MS (B15284909) Ionization | Electron Ionization (EI) | Standard, robust ionization method. |

| MS Analyzer | Double-focusing magnetic sector | Provides high mass resolution (>10,000). alsglobal.eu |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for high selectivity and sensitivity. epa.gov |

While GC-HRMS is the predominant technique, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative. researchgate.net LC is particularly advantageous for the analysis of higher brominated PBDFs and other thermally labile brominated flame retardants, which can degrade in the hot injector of a GC system. researchgate.net

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Reversed-phase chromatography, using a C18 column, is commonly employed for PBDF analysis. researchgate.net The separation is based on the analytes' partitioning between the liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the solid stationary phase. researchgate.net

For detection, Atmospheric Pressure Photoionization (APPI) is an effective ionization source for nonpolar compounds like PBDFs when coupled with mass spectrometry. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions for each congener, which helps to reduce matrix interferences and improve detection limits. nih.gov

Table 5: Common Liquid Chromatography Parameters for PBDF Analysis

| Parameter | Typical Setting/Condition | Purpose |

| LC Column | C18 reversed-phase (e.g., 250 mm x 3 mm, 5 µm) | Separates compounds based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of acetonitrile and water | Elutes compounds with varying polarities. researchgate.net |

| Flow Rate | 0.2-0.5 mL/min | Typical analytical flow for standard bore columns. |

| MS Ionization | Atmospheric Pressure Photoionization (APPI) - Negative Ion Mode | Effective for ionizing nonpolar aromatic compounds. researchgate.net |

| MS Analyzer | Triple Quadrupole or Ion Trap | Allows for tandem MS (MS/MS) for high selectivity. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent-to-daughter ion transitions. researchgate.net |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the analysis of PBDFs, offering unparalleled sensitivity and selectivity. nih.gov When coupled with gas chromatography (GC), it allows for the separation of individual PBDF congeners from complex mixtures and their subsequent detection and quantification. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the elemental composition of a molecule based on an accurate mass measurement. researchgate.net For the analysis of this compound and other PBDFs, HRMS is often coupled with high-resolution gas chromatography (HRGC). epa.govnih.gov This combination (HRGC/HRMS) provides the high selectivity and sensitivity needed to detect these compounds at trace levels (picogram to femtogram) in complex environmental samples. epa.gov

The key advantage of HRMS is its ability to distinguish between ions of the same nominal mass but different elemental compositions. researchgate.net By measuring the mass-to-charge ratio (m/z) to three or four decimal places, HRMS can differentiate target analytes from co-eluting interfering compounds that may have the same integer mass. nih.govresearchgate.net For PBDF analysis, the mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where it is set to detect the specific m/z values corresponding to the molecular ions of the target congeners. The high resolving power (typically ≥10,000) ensures that only ions with the exact mass of the target analyte are detected, thereby minimizing false positives.

Table 1: Example of Exact Masses for Tribromodibenzofuran Isomers

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Most Abundant Isotope Cluster (m/z) |

|---|---|---|---|

| Tribromodibenzofuran (T3BDF) | C12H5Br3O | 401.7853 | [M]+, [M+2]+, [M+4]+, [M+6]+ |

Tandem mass spectrometry, or MS/MS, is another highly selective technique used for the analysis of PBDFs. nih.govnih.gov In this method, two mass analyzers are used in sequence. The first mass analyzer (Q1) is set to select a specific precursor ion (e.g., the molecular ion of this compound). This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). nih.gov

This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of specificity because it monitors a specific transition from a precursor ion to a product ion. nih.gov The combination of precursor ion mass, product ion mass, and their relative abundance creates a highly specific "fingerprint" for the target analyte, significantly reducing matrix interference. nih.gov While high-resolution mass spectrometry provides excellent selectivity based on accurate mass, tandem MS offers comparable or even superior selectivity by isolating a specific fragmentation pathway. nih.gov This makes MS/MS particularly useful for analyzing samples with complex matrices where isobaric interferences are a significant challenge. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is an advanced analytical technique that provides significantly enhanced separation capacity and sensitivity for complex samples containing numerous compounds. gcms.cz This method is particularly advantageous for the analysis of PBDFs, which often coexist with a multitude of other halogenated compounds in environmental samples. gcms.cz

In a GC×GC system, the effluent from a primary, typically non-polar, GC column is directed to a second, shorter column with a different stationary phase (e.g., mid-polarity) for a second dimension of separation. gcms.cz This results in a much greater separation power than can be achieved with a single column, allowing for the resolution of co-eluting isomers and separation from matrix interferences. gcms.cz

The coupling of GC×GC with a TOF mass spectrometer is ideal because TOF instruments offer fast data acquisition rates, which are necessary to capture the very narrow peaks (often less than 100 ms wide) generated by the second-dimension column. gcms.cz Furthermore, TOF-MS provides full-spectrum data for all detected peaks, aiding in the identification of both target and non-target compounds. gcms.cz

Isotope Dilution Methods for Quantification

Isotope dilution mass spectrometry (IDMS) is considered the "gold standard" for the accurate quantification of trace organic compounds like this compound. epa.gov This method corrects for the loss of analyte during sample preparation and analysis, as well as for matrix-induced signal suppression or enhancement.

The principle of IDMS involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-1,2,8-Tribromodibenzofuran) to the sample prior to extraction and cleanup. epa.goviaea.org This labeled standard is chemically identical to the native analyte and therefore behaves similarly throughout the entire analytical procedure. Any losses that occur will affect both the native analyte and the labeled standard equally.

Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. koreascience.kr Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be accurately calculated. This approach provides high accuracy and precision by compensating for variations in extraction efficiency and instrumental response.

Method Validation Parameters: Specificity, Accuracy, Precision, Detection Limits, Quantitation Limits, Linearity, and Range

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be thoroughly validated. globalresearchonline.netresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and involves evaluating several key performance characteristics. globalresearchonline.net

Table 2: Key Method Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net For PBDF analysis, this is demonstrated by achieving chromatographic separation from other congeners and interferences, and by the correct isotope ratio in mass spectrometry. |

| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing a certified reference material or by performing recovery studies on spiked samples at different concentration levels. researchgate.net |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision). researchgate.net |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is often determined based on the signal-to-noise ratio, typically defined as a ratio of 3:1. koreascience.kr |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The signal-to-noise ratio for LOQ is commonly 10:1. koreascience.kr |

| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net |

Regulatory and Research Implications Academic Perspective

Status as Persistent Organic Pollutants (POPs) and Regulatory Research Needs

Polybrominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants (POPs) due to their environmental persistence, potential for long-range environmental transport, and toxicological properties similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are already listed under the Stockholm Convention on POPs. researchgate.netcdc.gov The Stockholm Convention is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. inchem.org

In a significant step towards international regulation, a proposal was submitted to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, including PBDFs, in Annex C of the Stockholm Convention. cdc.gov The Persistent Organic Pollutants Review Committee (POPRC) has determined that PBDFs fulfill the screening criteria for POPs, citing evidence of their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects such as immunotoxicity and reproductive toxicity. cdc.gov

PBDFs are not intentionally produced but are unintentionally generated through thermal processes involving brominated flame retardants (BFRs). researchgate.net This includes the uncontrolled burning of waste containing BFRs and emissions from metallurgical industries. researchgate.netnih.gov The toxicological profiles of PBDFs are similar to PCDD/Fs, with many congeners activating the aryl hydrocarbon receptor (AhR), a mechanism linked to a range of toxic effects. cdc.gov

The primary regulatory research need is to gather more comprehensive data on the presence of PBDFs in various environmental compartments and in human populations to support and refine risk assessments. researchgate.net Further investigation into the specific sources and formation pathways of PBDFs is also crucial for developing effective control measures. researchgate.net Understanding the full toxicological profile of a wider range of PBDF congeners will be essential for robust regulatory decision-making.

Application and Limitations of Toxic Equivalency Factors (TEFs) for PBDFs

The Toxic Equivalency Factor (TEF) concept is a cornerstone of the risk assessment for dioxin-like compounds. researchgate.netpops.int It expresses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF. nih.gov

In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation evaluated the inclusion of brominated analogues of dioxin-like compounds, including PBDFs, into the WHO TEF scheme. researchgate.netresearchgate.net The panel concluded that due to a limited mammalian Relative Effect Potency (REP) database for these brominated compounds, it was not possible to derive specific TEF values that were sufficiently different from their chlorinated counterparts. researchgate.netresearchgate.net However, as the REPs for PBDFs were found to be within an order of magnitude of their chlorinated analogues, the expert panel recommended the use of the same TEF values as their chlorinated congeners as an interim measure for human risk assessment. researchgate.netresearchgate.netnih.gov

Table 1: Interim Toxic Equivalency Factors (TEFs) for Selected PBDFs (based on chlorinated analogues)

| Compound | Interim TEF |

|---|---|

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) | 0.1 |

| 1,2,3,7,8-Pentabromodibenzofuran (B18238) | 0.03 |

| 2,3,4,7,8-Pentabromodibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexabromodibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexabromodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexabromodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexabromodibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptabromodibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptabromodibenzofuran | 0.01 |

A significant limitation of applying the TEF concept to PBDFs is the scarcity of congener-specific toxicological data. researchgate.netresearchgate.net The assumption of additivity of effects, a fundamental principle of the TEF concept, has not been as extensively validated for complex mixtures of PBDFs as it has for PCDD/Fs. inchem.org Furthermore, for ecotoxicological risk assessment, particularly for fish, the limited database led to a decision against deriving specific WHO-UNEP TEFs, with a recommendation to use specific REPs from fish embryo assays instead. researchgate.netresearchgate.net

Development of Emission Inventories and Source Control Strategies

The development of comprehensive emission inventories for PBDFs is still in its early stages compared to their chlorinated counterparts. PBDFs are known to be unintentionally formed during thermal processes involving BFRs. Key sources include:

Waste Incineration: Uncontrolled or poorly controlled combustion of waste containing BFR-treated materials is a significant source of PBDF emissions. researchgate.netpops.int

Metallurgical Industries: Processes such as steelmaking in electric arc furnaces have been identified as sources of PBDD/F emissions. nih.govepa.gov

Recycling of Electronic Waste (E-waste): Thermal processes used in the recycling of e-waste, which often contains high levels of BFRs, can lead to the formation and release of PBDFs. nih.gov

Emission factors for PBDD/Fs from some industrial sources, such as steelmaking, have been estimated in regional studies, which are crucial for building emission inventories. nih.gov However, there is a need for more extensive data collection from a wider range of sources globally to create a comprehensive inventory.

Source control strategies for PBDFs are largely based on the principles developed for minimizing the formation of PCDD/Fs. These strategies focus on controlling the conditions of combustion processes:

Optimized Combustion: Ensuring high combustion temperatures (typically above 850°C), sufficient residence time, and adequate oxygen supply to achieve complete destruction of organic matter and prevent the formation of precursors. nih.gov

Rapid Cooling of Flue Gases: Quickly cooling the flue gases through the temperature window of de novo synthesis (approximately 200-450°C) can inhibit the formation of dioxins and furans. pops.int

Use of Sorbents: Injecting activated carbon or other sorbents into the flue gas stream to adsorb PBDD/Fs before they are released into the atmosphere.

Precursor Control: Reducing the input of brominated materials into high-temperature processes where feasible. This includes the substitution of brominated flame retardants with non-halogenated alternatives.

Future Research Directions in PBDF Chemistry and Environmental Science

Future research on PBDFs is essential to fill the existing knowledge gaps and to support effective risk management and regulation. Key areas for future investigation include:

Analytical Method Development: There is a continuing need for the development of more sensitive, selective, and cost-effective analytical methods for the detection and quantification of a wider range of PBDF congeners in complex environmental and biological matrices. researchgate.netepa.gov This includes improving the separation of PBDFs from interfering compounds like PBDEs. researchgate.net

Formation and Degradation Pathways: Further research is needed to better understand the mechanisms of PBDF formation under various thermal and environmental conditions. nih.gov Investigating the abiotic and biotic degradation pathways of PBDFs in the environment will improve our understanding of their persistence and fate.

Toxicology and Health Effects: More toxicological studies are required to determine the relative potencies of a broader range of PBDF congeners. nih.gov Research should focus on the effects of chronic, low-level exposure to complex mixtures of PBDFs and their interactions with other environmental contaminants. This will aid in the refinement of TEFs for this class of compounds.

Environmental Fate and Transport Modeling: Developing and validating models that can predict the environmental fate and long-range transport of PBDFs is crucial for understanding their global distribution and for identifying regions of potential concern. cdc.gov

Exposure Assessment: Comprehensive studies are needed to assess human exposure to PBDFs through various pathways, including diet, dust ingestion, and inhalation. This requires more extensive monitoring of PBDFs in food, indoor environments, and human tissues.

By addressing these research needs, the scientific community can provide a more robust foundation for the global regulation and management of 1,2,8-Tribromodibenzofuran and other polybrominated dibenzofurans.

Q & A

Q. What analytical methods are recommended for detecting 1,2,8-Tribromodibenzofuran in environmental samples?

Answer: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting polybrominated dibenzofurans (PBDFs) like this compound. Environmental analysis typically involves:

- Sample preparation : Solid-phase extraction (SPE) or accelerated solvent extraction (ASE) using toluene-nonane mixtures to isolate target analytes .

- Calibration : Use of isotope-labeled internal standards (e.g., -labeled analogs) to improve quantification accuracy .

- Detection : GC-HRMS with electron capture negative ionization (ECNI) for enhanced sensitivity to brominated compounds.

Q. How does the bromination pattern of this compound influence its environmental persistence?

Answer: Bromination at the 1,2,8-positions increases molecular stability due to steric hindrance and reduced susceptibility to microbial degradation. Comparative studies of PBDFs show:

- Half-life : this compound exhibits a half-life >100 days in aerobic soils, exceeding lower-brominated congeners .

- Photodegradation : Resistance to UV-induced breakdown compared to chlorinated analogs, attributed to stronger C-Br bonds .

Advanced Research Questions

Q. What synthetic strategies are viable for producing this compound with high regioselectivity?

Answer: Regioselective bromination of dibenzofuran precursors requires precise control of reaction conditions:

- Stepwise bromination : Use Br/FeCl in dichloromethane at –78°C to prioritize bromination at the 1- and 8-positions, followed by electrophilic substitution at position 2 .

- Validation : Confirm regiochemistry via -NMR coupling patterns and X-ray crystallography (e.g., analogs in ).

Key Challenge : Competing bromination at positions 3 and 4 may occur if temperature exceeds –50°C, necessitating strict cryogenic conditions .

Q. How can isomer-specific toxicity data for this compound be reconciled with conflicting in vitro and in vivo studies?

Answer: Contradictions arise from differences in:

- Model systems : In vitro assays (e.g., AhR activation in HepG2 cells) may overestimate toxicity compared to in vivo rodent studies due to metabolic detoxification pathways .

- Dose metrics : Normalize data to lipid-adjusted concentrations or toxic equivalency factors (TEFs) for cross-study comparability .

Q. Methodological Recommendation :

- Use stable isotope tracers (e.g., -labeled compounds) to track bioaccumulation and metabolism .

Q. What computational approaches are effective for modeling the bioaccumulation of this compound in aquatic ecosystems?

Answer:

- QSAR models : Predict log (octanol-water partition coefficient) values based on bromine substitution patterns. For this compound, log ≈ 6.2, indicating high bioaccumulation potential .

- Fugacity modeling : Incorporate hydrodynamic data and trophic transfer factors to estimate biomagnification in food webs .

Validation : Cross-check predictions with field data from sediment cores or apex predators (e.g., fish liver samples) .

Q. How should researchers address discrepancies in reported CAS registry numbers for brominated dibenzofuran analogs?

Answer: CAS number conflicts (e.g., this compound vs. 2,3,4,8-tetrachlorodibenzofuran ) often stem from:

Q. What are the implications of this compound’s thermal stability for waste incineration studies?

Answer: PBDFs form during incomplete combustion of brominated flame retardants. For this compound:

- Decomposition temperature : >400°C, requiring high-temperature incinerators (>850°C) to prevent emission .

- Byproduct analysis : Monitor for polybrominated dioxins (PBDDs) using GC×GC-TOFMS to assess secondary pollution risks .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.